![molecular formula C11H11N3 B1510565 [2,3'-Bipyridin]-5'-ylmethanamine CAS No. 543713-58-2](/img/structure/B1510565.png)
[2,3'-Bipyridin]-5'-ylmethanamine
Overview
Description
[2,3'-Bipyridin]-5'-ylmethanamine, also known as Bpma, is a chemical compound that belongs to the class of amines. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of [2,3'-Bipyridin]-5'-ylmethanamine is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of fluorescent probes for metal ions. [2,3'-Bipyridin]-5'-ylmethanamine has also been shown to interact with biological molecules such as proteins and nucleic acids.
Biochemical and Physiological Effects
[2,3'-Bipyridin]-5'-ylmethanamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. [2,3'-Bipyridin]-5'-ylmethanamine has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, [2,3'-Bipyridin]-5'-ylmethanamine has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2,3'-Bipyridin]-5'-ylmethanamine in lab experiments is its versatility. It can be used as a ligand in coordination chemistry, as a fluorescent probe for metal ions, and as a building block for the synthesis of complex organic molecules. [2,3'-Bipyridin]-5'-ylmethanamine is also relatively easy to synthesize and purify. However, one of the limitations of using [2,3'-Bipyridin]-5'-ylmethanamine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Future Directions
There are many future directions for the use of [2,3'-Bipyridin]-5'-ylmethanamine in scientific research. One area of interest is the development of new materials for optoelectronic devices. [2,3'-Bipyridin]-5'-ylmethanamine has been used as a building block for the synthesis of new materials with potential applications in solar cells and light-emitting diodes. Another area of interest is the study of biological systems. [2,3'-Bipyridin]-5'-ylmethanamine has been shown to interact with proteins and nucleic acids, and further research could lead to the development of new drugs and therapies. Finally, the use of [2,3'-Bipyridin]-5'-ylmethanamine in the development of new fluorescent probes for metal ions is an area of ongoing research.
Scientific Research Applications
[2,3'-Bipyridin]-5'-ylmethanamine has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand in coordination chemistry, as a fluorescent probe for metal ions, and as a building block for the synthesis of complex organic molecules. [2,3'-Bipyridin]-5'-ylmethanamine has also been used in the development of new materials for optoelectronic devices and in the study of biological systems.
properties
IUPAC Name |
(5-pyridin-2-ylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-9-5-10(8-13-7-9)11-3-1-2-4-14-11/h1-5,7-8H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGOAEFVZNDKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736781 | |
Record name | 1-([2,3'-Bipyridin]-5'-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridin]-5'-ylmethanamine | |
CAS RN |
543713-58-2 | |
Record name | 1-([2,3'-Bipyridin]-5'-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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